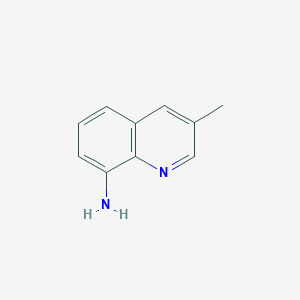

3-Methylquinolin-8-amine

Description

Properties

IUPAC Name |

3-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAVIVCVGRVZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313284 | |

| Record name | 3-Methyl-8-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3393-71-3 | |

| Record name | 3-Methyl-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-8-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylquinolin-8-amine

This guide provides a comprehensive technical overview of 3-Methylquinolin-8-amine, a heterocyclic amine of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its core chemical properties, established synthesis protocols, reactivity, and its burgeoning applications, grounded in authoritative scientific data.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives, such as this compound, offer a versatile platform for developing novel bioactive molecules. The introduction of a methyl group at the 3-position and an amine group at the 8-position imparts specific electronic and steric properties that influence its chemical behavior and biological activity. This guide aims to provide a detailed understanding of this specific derivative for its effective utilization in research and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. These properties dictate its solubility, reactivity, and potential interactions with biological systems.

Structural and Molecular Data

The foundational characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 3393-71-3 | [2] |

| Molecular Formula | C₁₀H₁₀N₂ | [3] |

| Molecular Weight | 158.20 g/mol | [3] |

| Canonical SMILES | CC1=CC2=C(C(=CC=C2)N)N=C1 | [2] |

| InChI Key | YLAVIVCVGRVZQH-UHFFFAOYSA-N | [2] |

| PubChem CID | 15783794 | [2] |

Physical Properties

Synthesis Methodologies

The synthesis of substituted quinolines is a well-established field in organic chemistry. While a specific, detailed synthesis protocol for this compound was not found in the initial search, general and adaptable methods for producing 8-aminoquinoline derivatives are well-documented. These methods can be logically extended to the synthesis of the 3-methyl derivative.

Classical Synthetic Routes

Traditional methods for synthesizing the 8-aminoquinoline core often involve multi-step sequences. These can include reactions like the Skraup-Doebner-von Miller synthesis, which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. For substituted 8-aminoquinolines, a correspondingly substituted o-phenylenediamine can be utilized as a starting material.[5]

Modern Synthetic Approaches

Contemporary synthetic chemistry offers more efficient and regioselective routes. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for introducing the amino group at the 8-position of a pre-functionalized quinoline core.[5] Another modern approach is the Povarov reaction, an inverse-electron-demand aza-Diels-Alder reaction, which can construct the substituted quinoline ring system from simpler precursors.[5]

Conceptual Synthesis Workflow

A plausible synthetic strategy for this compound could involve the following conceptual steps, which would require experimental optimization.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Methylquinolin-8-amine for Researchers and Drug Development Professionals

This guide provides a comprehensive, technically-grounded overview of the primary synthetic pathway for 3-Methylquinolin-8-amine, a crucial scaffold in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer insights into the causality of experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern of this compound offers a unique three-dimensional structure and electronic distribution, making it a valuable building block for the synthesis of novel drug candidates. The 8-amino group provides a key handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Strategic Overview of the Synthesis

The most logical and efficient synthetic route to this compound is a two-stage process. The first stage involves the construction of the 3-methyl-substituted quinoline ring system with a nitro group at the 8-position. This is typically achieved through a classic acid-catalyzed cyclization reaction. The second stage is the selective reduction of the 8-nitro group to the desired 8-amino functionality.

Caption: High-level overview of the two-stage synthesis of this compound.

Stage 1: Synthesis of 3-Methyl-8-nitroquinoline via Skraup-Doebner-von Miller Reaction

The construction of the 3-methylquinoline core is most effectively accomplished using a variation of the Skraup or Doebner-von Miller reaction.[1][2] These reactions involve the acid-catalyzed condensation of an aniline derivative with an α,β-unsaturated carbonyl compound.[1]

Causality Behind Experimental Choices:

-

Starting Materials:

-

2-Nitroaniline: This is the logical choice of the aniline component. The ortho-nitro group serves two critical functions: it deactivates the aromatic ring, which can help control the regioselectivity of the cyclization, and it provides the precursor to the desired 8-amino group in the final product.

-

Crotonaldehyde: This α,β-unsaturated aldehyde is the ideal four-carbon partner to provide the "upper" portion of the quinoline ring system, including the 3-methyl group. It is readily available and highly reactive in this context.

-

-

Reaction Conditions:

-

Acid Catalyst: Concentrated sulfuric acid is typically employed. It serves to protonate the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also facilitates the dehydration and cyclization steps.

-

Oxidizing Agent: In the classic Skraup synthesis, an oxidizing agent is required to aromatize the dihydroquinoline intermediate.[2] Often, the nitro group of a co-reactant (like nitrobenzene) or even the starting 2-nitroaniline can serve this purpose. In some variations, an external oxidizing agent like arsenic acid may be used, though this is less common now due to toxicity concerns.[2] The Doebner-von Miller reaction is a more general term for the reaction of anilines with α,β-unsaturated carbonyl compounds and may not always require a separate oxidizing agent.[1]

-

Temperature: The reaction is typically heated to promote the dehydration and cyclization steps. Careful temperature control is crucial as the reaction can be exothermic.

-

Reaction Mechanism

The mechanism of the Skraup-Doebner-von Miller reaction is complex and has been the subject of considerable study.[1] A generally accepted pathway is as follows:

-

Michael Addition: The amino group of 2-nitroaniline undergoes a conjugate (Michael) addition to the β-carbon of crotonaldehyde.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack of the aromatic ring onto the protonated aldehyde, followed by dehydration to form a dihydroquinoline.

-

Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic 3-methyl-8-nitroquinoline.

Caption: Mechanistic workflow for the synthesis of 3-Methyl-8-nitroquinoline.

Experimental Protocol: Synthesis of 3-Methyl-8-nitroquinoline

Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive acids and potentially exothermic steps. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-nitroaniline (1.0 eq).

-

Acid Addition: Carefully and slowly add concentrated sulfuric acid (3-4 eq) with stirring and cooling in an ice bath to control the initial exotherm.

-

Addition of Crotonaldehyde: Once the aniline is fully dissolved and the solution has cooled, add crotonaldehyde (1.1-1.2 eq) dropwise, maintaining the temperature below 20°C.

-

Heating: After the addition is complete, gradually heat the reaction mixture to 120-130°C and maintain this temperature for 2-3 hours. The color of the reaction mixture will darken significantly.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to dissipate the heat of neutralization.

-

The crude 3-methyl-8-nitroquinoline will precipitate as a solid.

-

-

Purification:

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 3-methyl-8-nitroquinoline.

-

| Parameter | Typical Value | Justification |

| Reactant Ratio | 1.1-1.2 eq. Crotonaldehyde | A slight excess of the aldehyde ensures complete consumption of the aniline. |

| Temperature | 120-130°C | Sufficient to drive the cyclization and dehydration steps to completion. |

| Reaction Time | 2-3 hours | Typically sufficient for the reaction to reach completion. |

| Yield | 60-75% (reported for similar reactions) | Good to excellent yields can be expected with careful control of conditions. |

Stage 2: Reduction of 3-Methyl-8-nitroquinoline to this compound

The selective reduction of the aromatic nitro group to an amine is a well-established transformation in organic synthesis. Several methods are effective for this conversion, with the choice often depending on the scale of the reaction, the presence of other functional groups, and available equipment.

Comparison of Reduction Methods

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ catalyst | High yields, clean reaction, easy product isolation. | Requires specialized hydrogenation equipment, potential for catalyst poisoning, may reduce other functional groups. |

| Chemical Reduction (Bechamp) | Fe powder, Acetic Acid (AcOH) | Inexpensive, tolerant of many functional groups, scalable.[3][4] | Work-up can be tedious due to iron salts, may require heating. |

| Chemical Reduction | SnCl₂·2H₂O, conc. HCl | Mild conditions, highly chemoselective.[5] | Stoichiometric amounts of tin salts are produced, which can complicate work-up and pose environmental concerns. |

For this particular synthesis, catalytic hydrogenation and the Bechamp reduction (Fe/AcOH) are both excellent choices. The Bechamp reduction is often favored in a laboratory setting due to its operational simplicity.

Experimental Protocol: Reduction of 3-Methyl-8-nitroquinoline (Bechamp Reduction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-methyl-8-nitroquinoline (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 ratio).

-

Addition of Iron: Add iron powder (3-5 eq) to the suspension.

-

Heating: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite® to remove the excess iron and iron salts, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the residue with water and basify to a pH of 9-10 with a concentrated aqueous solution of sodium carbonate or ammonium hydroxide.

-

-

Extraction and Purification:

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure product.

-

Caption: Workflow for the Bechamp reduction of 3-Methyl-8-nitroquinoline.

Conclusion

The synthesis of this compound is a robust and reproducible process that relies on classic, well-understood organic reactions. By employing a Skraup-Doebner-von Miller type reaction to construct the quinoline core followed by a reliable nitro group reduction, researchers can access this valuable building block in good yields. The choice of specific reagents and conditions for each step can be tailored to the available resources and the scale of the synthesis, with the Bechamp reduction offering a practical and efficient method for the final transformation. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this compound, empowering further innovation in the field of drug discovery and development.

References

-

Organic Syntheses Procedure. (n.d.). Nitro Reduction - Iron (Fe) - Common Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

Brieflands. (2017). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

-

MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of nitroanilines with aldehydes. Refinement of the Doebner–Miller reaction mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]

-

Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

-

Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS. Retrieved from [Link]

- Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

ResearchGate. (n.d.). Hydrogenation of 3‐methylquinoline. The total catalytic process is indicated. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

-

NIH. (n.d.). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of catalyst dosage proportions on the hydrogenation of 8-MQL. Retrieved from [Link]

-

ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

-

ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]

-

YouTube. (2022). Skraup Reaction. Retrieved from [Link]

-

Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OP ISOQUINOLINE AND 3-METHYLISOQTJINOLINE A THESIS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

RSC Publishing. (2020). Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst. Retrieved from [Link]

-

YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

- Google Patents. (n.d.). US5130434A - Preparation of 3-methylquinoline-8-carboxylic acid.

Sources

An In-depth Technical Guide to 3-Methylquinolin-8-amine: Synthesis, Properties, and Applications in Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylquinolin-8-amine is a heterocyclic aromatic amine that belongs to the highly significant 8-aminoquinoline (AQ) class of compounds. The AQ scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for several critical antimalarial drugs, including primaquine and tafenoquine.[1] The introduction of a methyl group at the C-3 position of the quinoline ring offers a nuanced modification to the electronic and steric properties of the parent scaffold, presenting a valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a detailed, field-proven synthetic protocol, potential applications in drug discovery, and essential safety and handling information. As this compound is a specialized research chemical, this document serves as a foundational resource for its synthesis and strategic deployment in medicinal chemistry programs.

Chemical Identity and Physicochemical Properties

While a specific CAS number for this compound is not prominently listed in major chemical databases, indicating its status as a novel or specialized research compound, its identity is unequivocally defined by its structure. Its properties can be reliably predicted based on its constituent parts: the 8-aminoquinoline core and the C-3 methyl substituent. The most direct and logical precursor for its synthesis is 3-Methylquinolin-8-ol, which is commercially available.

Table 1: Physicochemical Properties of this compound and its Key Precursor

| Property | This compound (Predicted) | 3-Methylquinolin-8-ol (Experimental) |

| IUPAC Name | This compound | 3-methylquinolin-8-ol[2] |

| Synonyms | 3-Methyl-8-aminoquinoline | 3-Methyl-8-hydroxyquinoline, 3-Methyl-oxine[2][3] |

| CAS Number | Not Assigned | 75457-13-5[2][3][4] |

| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₉NO[2][3][4] |

| Molecular Weight | 158.20 g/mol | 159.18 g/mol [3][4] |

| Appearance | Predicted: Pale yellow to brown solid | Off-white to yellow solid |

| Solubility | Predicted: Soluble in DCM, Methanol, DMSO | Soluble in DCM[4] |

| pKa (Predicted) | ~4.5 (quinolinic nitrogen), ~4.0 (amino group) | - |

| XLogP3 (Predicted) | ~2.2 | 2.4[2] |

Synthesis and Purification: A Senior Application Scientist's Perspective

The synthesis of this compound is not yet described in detail in readily available literature. However, a robust and high-yielding synthetic route can be designed based on well-established transformations in heterocyclic chemistry. The most logical and efficient pathway commences with the commercially available precursor, 3-Methylquinolin-8-ol.

Retrosynthetic Analysis & Strategy

The primary strategic consideration is the conversion of the C-8 hydroxyl group of 3-Methylquinolin-8-ol into a primary amine. This transformation is a common challenge in medicinal chemistry. A direct amination is often difficult and low-yielding. A more reliable, multi-step approach involves the conversion of the hydroxyl group into a better leaving group, followed by displacement with an amine source. However, a highly effective and increasingly utilized method for this specific transformation on electron-rich aromatic systems is the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions.

To apply this methodology, the phenol must first be converted to a triflate, which is an excellent leaving group for cross-coupling reactions. The triflate can then be coupled with an ammonia equivalent, such as benzophenone imine, followed by hydrolysis to reveal the desired primary amine. This approach is chosen for its high functional group tolerance, generally good yields, and reliability.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process designed for efficiency and scalability in a research laboratory setting.

Sources

physical and chemical properties of 3-Methylquinolin-8-amine

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylquinolin-8-amine

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic aromatic amine of significant interest to researchers in medicinal chemistry and materials science. As a functionalized derivative of the 8-aminoquinoline (8AQ) scaffold, this compound holds potential as a key building block for novel therapeutic agents and specialized organic materials. While specific experimental data for this exact isomer is not widely published, this document synthesizes information from closely related analogues and foundational chemical principles to present a robust profile. We offer predicted physicochemical data, detailed protocols for synthesis and analytical characterization, and an expert discussion on its chemical reactivity and potential applications. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of novel quinoline derivatives.

Compound Identification and Molecular Structure

This compound belongs to the 8-aminoquinoline class, a pharmacophore renowned for its presence in antimalarial drugs like Primaquine and Tafenoquine[1]. The core structure consists of a quinoline bicyclic system, with a primary amine group at the C8 position and a methyl group at the C3 position.

The strategic placement of these functional groups dictates the molecule's chemical personality. The 8-amino group is a potent nucleophile and a key coordination site for metal chelation, a property integral to the biological activity of many 8-hydroxyquinolines[2]. The lone pair of the amino nitrogen is partially delocalized into the aromatic system, activating the ring towards electrophilic substitution. The methyl group at C3, an electron-donating group, subtly modulates the electronic properties of the pyridine ring, potentially influencing the compound's basicity and metabolic stability.

Computed Molecular Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₁₀N₂ | [3][4][5] |

| Molecular Weight | 158.20 g/mol | [3][4][5] |

| Canonical SMILES | CC1=CC2=C(C(=CC=C2)N)N=C1 | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not readily available in public databases. | - |

Predicted Physicochemical Properties

Direct experimental data for this compound is limited. However, by analyzing its constituent parts and isomers, we can formulate reliable predictions. The introduction of a methyl group to the 8-aminoquinoline (8AQ) scaffold is expected to slightly increase its lipophilicity (logP) and decrease its melting point compared to the unsubstituted parent compound due to disruption of crystal lattice packing.

Table of Predicted Properties and Comparative Data:

| Property | Predicted Value (this compound) | 8-Aminoquinoline[6] | 2-Methylquinolin-8-amine[3] | 3-Methylquinoline[7][8] |

| Appearance | Pale yellow to brown solid | Yellow solidified mass | Solid | Light yellow liquid |

| Melting Point | 55 - 60 °C | 60 - 65 °C | (Not specified) | 16 - 17 °C |

| Boiling Point | > 260 °C (decomp.) | 174 °C / 26 mmHg | (Not specified) | 252 - 253 °C |

| Solubility | Sparingly soluble in water; Soluble in ethanol, DMSO, chloroform | Insoluble in water | 19 µg/mL in water (pH 7.4) | (Not specified) |

| pKa (Predicted) | ~4.5 (for quinoline N) | 3.99 | (Not specified) | 5.17 |

| logP (Predicted) | ~2.1 | 1.8 | 1.9 | 2.5 |

Rationale for Predictions: The melting point is predicted to be slightly lower than the parent 8-aminoquinoline, as the methyl group can interfere with the intermolecular hydrogen bonding and stacking interactions that define the crystal lattice. Its solubility profile is expected to be typical of aromatic amines, with poor aqueous solubility that increases in acidic conditions due to the formation of the ammonium salt.

Predicted Spectroscopic and Analytical Characterization

Verification of the structure and purity of this compound is paramount. The following sections detail the expected spectroscopic signatures.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the most definitive tool for structural confirmation.

-

Aromatic Protons (δ 7.0 - 8.8 ppm): Five distinct signals are expected in the aromatic region. The protons on the pyridine ring (H2, H4) will appear most downfield, likely as sharp singlets or narrow doublets. The protons on the benzene ring (H5, H6, H7) will show characteristic coupling patterns (doublets, triplets).

-

Amine Protons (δ ~4.0 - 5.0 ppm): A broad singlet corresponding to the two -NH₂ protons is expected. The chemical shift of this peak is highly dependent on solvent and concentration.

-

Methyl Protons (δ ~2.5 ppm): A sharp singlet integrating to three protons is expected for the C3-methyl group.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the unique chemical environments of the molecule. Quaternary carbons (C3, C4a, C8, C8a) will be identifiable by their lack of signal in a DEPT-135 experiment.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

N-H Stretching (3300 - 3500 cm⁻¹): As a primary aromatic amine, two distinct, sharp-to-medium bands are expected in this region, corresponding to the symmetric and asymmetric N-H stretches.

-

C-H Aromatic Stretching (~3050 cm⁻¹): One or more sharp, weak bands characteristic of sp² C-H bonds.

-

N-H Bending (1580 - 1650 cm⁻¹): A medium-to-strong scissoring vibration band.

-

C=C and C=N Stretching (1400 - 1620 cm⁻¹): Multiple sharp bands of variable intensity from the quinoline core.

-

C-N Stretching (1250 - 1335 cm⁻¹): A medium-to-strong band characteristic of aromatic C-N bonds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): Using Electron Ionization (EI), a strong molecular ion peak is expected at m/z = 158, corresponding to the molecular weight (C₁₀H₁₀N₂).

-

Nitrogen Rule: The even nominal molecular weight (158) is consistent with the presence of an even number of nitrogen atoms (2), as dictated by the nitrogen rule.

-

Key Fragments: Common fragmentation pathways for quinolines include the loss of HCN (m/z 131) from the pyridine ring. The loss of a methyl radical (•CH₃) to give a fragment at m/z 143 is also plausible.

Proposed Synthesis and Experimental Protocols

A plausible and efficient route to synthesize this compound is via a modified Skraup synthesis, a classic method for quinoline formation[2].

Proposed Synthesis Workflow

Caption: Proposed Skraup synthesis workflow for this compound.

Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol and must be performed with appropriate safety precautions by trained personnel.

-

Materials: 1,2-Diamino-3-methylbenzene, glycerol, concentrated sulfuric acid, nitrobenzene, sodium hydroxide, dichloromethane (DCM), ethyl acetate, hexane, silica gel.

-

Reaction Setup: To a mechanically stirred solution of concentrated sulfuric acid in a three-neck flask equipped with a reflux condenser, cautiously add 1,2-diamino-3-methylbenzene.

-

Addition of Reagents: Slowly add glycerol to the mixture. Following this, add the oxidizing agent (nitrobenzene).

-

Heating: Heat the reaction mixture carefully to ~130-140 °C. The reaction is exothermic and requires careful temperature control. Maintain heating for 3-4 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with concentrated sodium hydroxide solution until the pH is >10. This step must be performed in an ice bath as it is highly exothermic.

-

Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Purify the residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

-

Isolation: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a solid.

Protocol: Purity Assessment by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a synthesized compound. A reverse-phase method is chosen due to the compound's moderate polarity.

-

System: HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 Acetonitrile/Water.

-

Analysis: Inject 5 µL and integrate the peak area. Purity is reported as the area of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak with >95% area.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional regions: the nucleophilic 8-amino group and the quinoline ring system.

-

Amine Group Reactivity: The primary amine is a strong nucleophile and will readily undergo reactions such as acylation, alkylation, and diazotization. It is also the site of protonation in acidic media. This amine is the key handle for derivatization in drug development, allowing for the attachment of side chains to modulate pharmacological properties, similar to the synthesis of Primaquine[1].

-

Aromatic Ring Reactivity: The quinoline ring is susceptible to electrophilic aromatic substitution. The amino group is an activating, ortho-, para-directing group, meaning substitution is likely to occur at the C5 and C7 positions.

-

Stability and Storage: Like many aromatic amines, this compound is likely susceptible to oxidation and may darken upon exposure to air and light. It should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold in drug discovery and materials science.

-

Medicinal Chemistry: The 8-aminoquinoline core is a "privileged scaffold" with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties[2]. The 8-amino group is crucial for the antimalarial activity against the liver stages of Plasmodium vivax[1]. The 3-methyl substituent can be used to fine-tune the molecule's steric and electronic properties, potentially leading to derivatives with improved efficacy, altered metabolic profiles, or reduced toxicity.

-

Coordination Chemistry: The 1,8-disposition of the amino group and the quinoline nitrogen creates a bidentate chelation site, analogous to the well-studied 8-hydroxyquinoline. This allows for the formation of stable complexes with various metal ions, opening applications in catalysis, chemical sensing, and the development of fluorescent materials[2].

Characterization Workflow Visualization

The following diagram outlines a comprehensive workflow for the synthesis and validation of a novel chemical entity like this compound, ensuring scientific integrity and reproducibility.

Caption: A logical workflow for the synthesis and full analytical validation.

References

- BenchChem. (2025).

-

PubChem. Compound Summary for CID 140457, 2-Methyl-8-aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Molga, K., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3198. Available at: [Link]

-

LookChem. 3-Methylquinolin-8-ol (CAS 75457-13-5). Retrieved from [Link]

-

PubChem. Compound Summary for CID 11926, 3-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. Compound Summary for CID 817691, 3-Methylquinolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. Compound Summary for CID 304808, 8-Methyl-5-quinolinamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. Compound Summary for CID 150159281, 8-(3-Methyl-2-pyridinyl)quinolin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. Compound Summary for CID 4332281, 3-Methylquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. Compound Summary for CID 11359, 8-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. Compound Summary for CID 11375, 3-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

Crysdot LLC. 3-(Phenylsulfonyl)quinolin-8-amine (CAS 607743-08-8). Retrieved from [Link]

-

ResearchGate. 8-aminoquinoline. Retrieved from [Link]

-

National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

-

Wikipedia. 8-Aminoquinoline. Retrieved from [Link]

-

SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

PubChem. Compound Summary for CID 19382410, 3-Methyl-8-quinolinesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

ResearchGate. (2021). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]

-

ACS Publications. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]

Sources

- 1. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylquinolin-4-amine | C10H10N2 | CID 817691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Methyl-5-quinolinamine | C10H10N2 | CID 304808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-甲基喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Methylquinoline | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of the Quinoline Scaffold

An In-Depth Technical Guide to 3-Methylquinolin-8-amine: Molecular Structure, Characterization, and Synthesis

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and neuroprotective properties.[1][2] this compound is a specific derivative that serves as a crucial building block for the synthesis of more complex, biologically active molecules and functional materials. This guide provides a comprehensive technical overview of its molecular structure, spectroscopic properties, a representative synthetic protocol, and its applications for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

This compound is characterized by a quinoline core with a methyl group (CH₃) substituted at the C3 position and an amine group (NH₂) at the C8 position. This specific arrangement of functional groups dictates its chemical reactivity, chelating ability, and biological interaction profile.

| Property | Value | Source |

| IUPAC Name | This compound | N/A (Standard Nomenclature) |

| Synonyms | 8-Amino-3-methylquinoline | N/A |

| CAS Number | 7557-83-7 | [3][4] |

| Molecular Formula | C₁₀H₁₀N₂ | [5][6] |

| Molecular Weight | 158.20 g/mol | [5][6] |

Structural Representation

The planarity of the quinoline ring system and the positioning of the electron-donating amine and methyl groups are key determinants of the molecule's electronic and steric properties.

Caption: 2D Molecular Structure of this compound.

Spectroscopic Profile: A Guide to Characterization

Spectroscopic analysis is fundamental to verifying the structure and purity of a synthesized compound. The following sections detail the expected spectral data for this compound, based on the analysis of its constituent functional groups and related molecular structures.[7][8][9]

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, one would expect:

-

Aromatic Protons (quinoline ring): Multiple signals in the range of δ 7.0-8.8 ppm. The specific coupling patterns (doublets, triplets, doublet of doublets) would allow for the assignment of protons at positions 2, 4, 5, 6, and 7.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of δ 4.0-6.0 ppm. The chemical shift can vary significantly with solvent and concentration due to hydrogen bonding.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.4-2.6 ppm, as it is attached to an aromatic ring and has no adjacent protons to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10] The key vibrational bands for this compound are:

-

N-H Stretching: As a primary amine, it will exhibit two characteristic sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[11][12]

-

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

-

N-H Bending (Scissoring): A medium to strong absorption is expected in the 1580-1650 cm⁻¹ region.[11]

-

C=C and C=N Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region are characteristic of the quinoline aromatic system.

-

C-N Stretching: A strong band for the aromatic amine C-N bond is expected between 1250-1335 cm⁻¹.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 158, corresponding to the molecular weight of the compound.

-

Nitrogen Rule: The presence of two nitrogen atoms results in an even nominal molecular weight, which is consistent with the Nitrogen Rule.[12]

-

Fragmentation: Common fragmentation patterns for quinolines include the loss of HCN (27 Da) from the pyridine ring. The methyl group can be lost as a methyl radical (CH₃•, 15 Da), leading to a fragment at m/z = 143.[13][14]

| Spectroscopic Technique | Expected Signals / Peaks | Interpretation |

| ¹H NMR | δ 7.0-8.8 (m), δ 4.0-6.0 (br s), δ 2.4-2.6 (s) | Aromatic, Amine (NH₂), and Methyl (CH₃) protons |

| IR Spectroscopy | 3300-3500 cm⁻¹ (2 bands), 1580-1650 cm⁻¹, 1250-1335 cm⁻¹ | N-H stretch (1° amine), N-H bend, Aromatic C-N stretch |

| Mass Spectrometry | m/z 158 (M⁺), 143 (M-15) | Molecular ion, Loss of methyl group |

Synthesis Pathway and Experimental Protocol

The synthesis of substituted 8-aminoquinolines can be achieved through various methods. A common approach involves the construction of the quinoline ring system via a cyclization reaction, followed by functional group manipulations. The Skraup-Doebner-von Miller reaction is a classic method for quinoline synthesis.

Workflow: Synthesis of this compound

A plausible synthetic route starts from 2-nitroaniline and crotonaldehyde, which undergo a Skraup-Doebner-von Miller type reaction to form 3-methyl-8-nitroquinoline. Subsequent reduction of the nitro group yields the final product, this compound.

Caption: Synthetic workflow for this compound.

Protocol: Synthesis via Nitro-Quinoline Reduction

This protocol is a representative example and must be performed with appropriate safety precautions in a laboratory setting.

Step 1: Synthesis of 3-Methyl-8-nitroquinoline

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Flask: To the flask, add 2-nitroaniline (1.0 eq) and a suitable acid catalyst (e.g., sulfuric acid or hydrochloric acid).

-

Addition of Reagents: Slowly add crotonaldehyde (1.2 eq) and an oxidizing agent (e.g., arsenic pentoxide or the nitroaniline itself can act as the oxidant) to the stirring mixture.

-

Reaction: Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., NaOH solution) until a precipitate forms.

-

Isolation: Collect the crude 3-methyl-8-nitroquinoline precipitate by filtration, wash with water, and dry. Purify further by recrystallization or column chromatography.

Step 2: Reduction to this compound

-

Setup: In a fume hood, dissolve the purified 3-methyl-8-nitroquinoline (1.0 eq) from Step 1 in a suitable solvent such as ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent. A common laboratory method is the use of tin metal (Sn) and concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation (H₂ gas with a Palladium on Carbon catalyst, Pd/C) can be used.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Workup (Sn/HCl method): Filter to remove any remaining tin. Make the filtrate strongly basic with NaOH solution to precipitate the amine product.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.

Applications in Research and Development

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously as the basis for antimalarial drugs like primaquine and tafenoquine.[15] The amine group at the C8 position is a key pharmacophore and also serves as a versatile chemical handle for further modification.

-

Medicinal Chemistry: this compound is an attractive starting material for synthesizing novel therapeutic agents. The amine group can be readily converted into amides, sulfonamides, or used in coupling reactions to explore new chemical space for anticancer, anti-inflammatory, or anti-infective drugs.[16] The methyl group at C3 can influence the molecule's steric profile and metabolic stability.

-

Chelating Agents: Like the well-known 8-hydroxyquinoline, 8-aminoquinoline derivatives are effective chelating agents for various metal ions.[2][17] This property is exploited in the development of metal-sequestering agents, analytical reagents, and fluorescent sensors.

-

Materials Science: The rigid, planar quinoline structure is beneficial for applications in organic electronics. Derivatives have been investigated for use in Organic Light-Emitting Diodes (OLEDs) as charge transport materials or hosts for emissive dopants.[17]

Safety and Handling

As with any laboratory chemical, this compound must be handled with care. The following information is based on safety data for structurally related aminoquinolines.[18][19]

-

General Hazards: Suspected of causing genetic defects.[18][19] May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[18]

-

Handling: Always work in a well-ventilated chemical fume hood.[18] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat.[19] Avoid generating dust. Wash hands thoroughly after handling.[20][21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18][21] Keep away from strong oxidizing agents and strong acids.[18][20]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[18][20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[18][20]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18][20][21]

References

-

Cole-Parmer. m Endo LES Agar - CRITERION Dehydrated Culture Media - MSDS. [Link]

-

Chemical Register. 3-Bromo-8-methylquinolin-2-amine,3-Bromo-8-methylquinolin-5-amine Suppliers & Manufacturers. [Link]

-

PubChem, National Institutes of Health. 3-Methylquinolin-8-ol. [Link]

-

PubMed Central. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

ResearchGate. Chemical structure of a 3-quinoline-based molecule. [Link]

-

PubMed. Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives. [Link]

-

PubChem, National Institutes of Health. 2-Methyl-8-aminoquinoline. [Link]

-

PubChem, National Institutes of Health. 8-Methyl-5-quinolinamine. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

PubChem, National Institutes of Health. 3-Aminoquinoline. [Link]

-

LookChem. 3-Methylquinolin-8-ol. [Link]

-

ACS Publications. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. [Link]

-

PubChem, National Institutes of Health. 8-Methylquinoline. [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

Wikipedia. 8-Aminoquinoline. [Link]

-

NIST WebBook. 8-Quinolinamine. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

PubMed Central, National Institutes of Health. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. [Link]

-

ChemPro. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. [Link]

-

The Good Scents Company. beta-sesquiphellandrene. [Link]

-

International Journal of Academic Research and Development. Study of the composition of amines using IR spectroscopy. [Link]

-

IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link]

-

ResearchGate. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). [Link]

-

ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]

-

RCSB PDB. 8-Aminoquinoline. [Link]

-

SpectraBase. 3-Quinolinamine - [1H NMR] - Spectrum. [Link]

-

PubMed Central, National Institutes of Health. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Methyl-5-quinolinamine | C10H10N2 | CID 304808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methylquinoline(612-58-8) 1H NMR [m.chemicalbook.com]

- 8. 8-Quinolinamine [webbook.nist.gov]

- 9. 8-Aminoquinoline(578-66-5) 1H NMR [m.chemicalbook.com]

- 10. allreviewjournal.com [allreviewjournal.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. 8-Methylquinoline(611-32-5) MS [m.chemicalbook.com]

- 15. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

3-Methylquinolin-8-amine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methylquinolin-8-amine

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound, a vital heterocyclic amine scaffold in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a mere recitation of data, offering an in-depth analysis grounded in field-proven insights. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and purity verification of this target molecule. The guide details optimized experimental protocols, explains the causal logic behind procedural choices, and presents a full, predicted spectral analysis. All data is contextualized with authoritative references, ensuring a self-validating and trustworthy resource for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides unparalleled insight into the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the precise mapping of the molecule's atomic connectivity and stereochemistry.

Guiding Principles: Why NMR is Indispensable

For a molecule like this compound, NMR is not just a characterization technique; it is the definitive proof of structure. It allows us to confirm the specific substitution pattern on the quinoline ring system—distinguishing the 3-methyl and 8-amino isomers from numerous other possibilities. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, while spin-spin coupling (J-coupling) between adjacent nuclei reveals their connectivity.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a direct count of the different types of protons and their neighboring environments. For this compound (C₁₀H₁₀N₂), we expect signals corresponding to the aromatic protons on the quinoline core, the methyl group protons, and the amine protons.

-

Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Scientist's Rationale: DMSO-d₆ is an excellent choice due to its high dissolving power for polar compounds containing amine groups. It also shifts the exchangeable amine protons downfield, reducing interference with other signals. The residual solvent peak (δ ≈ 2.50 ppm) provides a reliable internal reference.[1]

-

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[2]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30) is typically sufficient.

-

Number of Scans: Acquire 16 to 64 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay (d1): Set a delay of 1-2 seconds to allow for adequate relaxation of the protons between pulses.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction, to obtain the final spectrum.

Caption: Correlation of functional groups in the molecule to IR regions.

Expected IR Absorption Bands

The IR spectrum will provide clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium to Weak |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium to Weak |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1620 - 1450 | C=C and C=N Stretch | Aromatic Ring System | Strong to Medium (multiple bands) |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) | Strong, Broad |

Scientist's Rationale: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a definitive indicator of a primary amine (R-NH₂), arising from the symmetric and asymmetric stretching modes. This feature, combined with the aromatic C-H stretches above 3000 cm⁻¹, confirms the presence of an amino group on an aromatic ring. [3][4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: ESI-TOF MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically keeps the molecule intact. A Time-of-Flight (TOF) analyzer provides high-resolution mass accuracy.

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.

-

Scientist's Rationale: Formic acid is added to the mobile phase to facilitate protonation of the basic amine and quinoline nitrogen atoms, promoting the formation of the desired [M+H]⁺ ion in positive ion mode. [5]2. Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

MS Parameters:

-

Ionization Mode: Positive ESI (+).

-

Mass Range: Scan a range of m/z 50-500 to ensure capture of the molecular ion and potential fragments.

-

Capillary Voltage: Typically set between 3-4 kV.

-

Expected Mass Spectrum and Fragmentation

-

Molecular Formula: C₁₀H₁₀N₂

-

Monoisotopic Mass: 158.0844 g/mol

-

Expected Molecular Ion: In positive ESI mode, the primary species observed will be the protonated molecule, [M+H]⁺.

-

Predicted [M+H]⁺: m/z 159.0917

-

High-resolution mass spectrometry can confirm the elemental composition. Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide further structural proof. A plausible fragmentation pathway involves the characteristic loss of small, stable molecules from the quinoline ring.

Caption: A plausible ESI-MS fragmentation pathway for this compound.

| m/z | Ion Formula | Description |

| 159.0917 | [C₁₀H₁₁N₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 142.0651 | [C₁₀H₈N]⁺ | Loss of ammonia (NH₃) from the 8-amino group. |

| 132.0753 | [C₉H₉N]⁺ | Loss of hydrogen cyanide (HCN) from the quinoline ring. [6] |

Conclusion

The collective application of NMR, IR, and MS provides a robust and orthogonal dataset for the unequivocal identification and characterization of this compound. ¹H and ¹³C NMR establish the precise atomic connectivity and isomeric purity. IR spectroscopy offers rapid confirmation of the essential primary amine and aromatic functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. This integrated analytical approach forms a self-validating system, ensuring the scientific integrity required for advanced research and development applications.

References

-

Csomos, A. et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. Available at: [Link]

-

Diab, A. M. et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. Available at: [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. Available at: [Link]

-

Gîngu, O. et al. (2020). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. Available at: [Link]

-

Vidal, J. L. et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

Sources

- 1. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. allreviewjournal.com [allreviewjournal.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 3-Methylquinolin-8-amine

This guide provides an in-depth technical exploration of 3-Methylquinolin-8-amine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. While a singular, celebrated "discovery" of this specific molecule is not prominently documented, its existence is a logical extension of classic quinoline synthesis methodologies. This document will therefore focus on the probable synthetic routes, mechanistic underpinnings, and the scientific rationale that positions this compound as a valuable building block in medicinal chemistry.

I. Introduction: The Quinoline Core and Its Strategic Importance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence in pharmaceuticals, from the historic antimalarial quinine to modern anticancer and anti-inflammatory drugs, underscores the "privileged" nature of this heterocyclic system. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of physicochemical properties and biological activity. The 8-aminoquinoline series, in particular, has a rich history in the development of antimalarial drugs like primaquine and tafenoquine.[2][3] The introduction of a methyl group at the 3-position, as in this compound, offers an additional vector for molecular design, influencing steric interactions, metabolic stability, and target engagement.

II. Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound (I) can be approached through several established named reactions for quinoline formation. A retrosynthetic analysis suggests that the core quinoline ring can be constructed from an appropriately substituted aniline precursor. The two most probable and historically significant methods for this transformation are the Skraup and Doebner-von Miller reactions.

A. The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a venerable method for quinoline formation, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4][5]

Conceptual Workflow for Skraup Synthesis:

Caption: Conceptual workflow of the Doebner-von Miller synthesis for 3,8-dimethylquinoline.

Mechanistic Insights:

The reaction is initiated by the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. [6]The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline, which is subsequently oxidized to the quinoline. The mechanism has been a subject of debate, with some studies suggesting a fragmentation-recombination pathway. [7]

III. Experimental Protocols

The following are representative, detailed protocols for the synthesis of this compound, based on the established methodologies.

A. Synthesis of 3,8-Dimethylquinoline via a Modified Doebner-von Miller Reaction

This protocol adapts the Doebner-von Miller reaction for the synthesis of the precursor, 3,8-dimethylquinoline.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with o-toluidine and 70-90% sulfuric acid. The mixture is cooled in an ice bath.

-

Addition of Reactant: Methacrolein is added dropwise to the stirred solution, maintaining a low temperature to control the exothermic reaction.

-

Catalyst Addition: A catalytic amount of iodine or an iodine compound is added to the reaction mixture.

-

Reflux: The mixture is slowly heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The solution is then neutralized with a suitable base (e.g., concentrated sodium hydroxide solution) until alkaline.

-

Extraction: The aqueous layer is extracted several times with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield 3,8-dimethylquinoline.

B. Functionalization to this compound

The final step involves the conversion of the 8-methyl group of 3,8-dimethylquinoline to an 8-amino group. This is typically a multi-step process.

-

Oxidation: The 8-methyl group is first oxidized to a carboxylic acid using a strong oxidizing agent like nitric acid in the presence of a vanadium catalyst, yielding 3-methylquinoline-8-carboxylic acid. [8]2. Amidation/Rearrangement: The carboxylic acid can then be converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement.

IV. Physicochemical Properties and Spectroscopic Characterization

The accurate characterization of this compound is crucial for its use in further research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [9] |

| Molecular Weight | 158.20 g/mol | Calculated |

| CAS Number | 3393-71-3 | [9] |

| IUPAC Name | This compound | [9] |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the amine protons.

-

¹³C NMR: The spectrum would display ten distinct carbon signals corresponding to the molecular structure.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

V. Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. [10]The quinoline core is a known pharmacophore, and the presence of the 8-amino group allows for the introduction of various side chains, a common strategy in the development of antimalarial drugs. The 3-methyl group can provide beneficial steric bulk, influence the electronics of the ring system, and block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

VI. Conclusion

While the precise moment of its "discovery" may be embedded within the broader history of quinoline chemistry, this compound stands out as a molecule of significant synthetic utility. Its preparation, achievable through robust and well-understood chemical transformations like the Doebner-von Miller reaction, provides a gateway to novel chemical entities. For researchers in drug discovery, this compound represents a valuable scaffold, offering a strategic combination of a privileged heterocyclic core and versatile functional groups for the rational design of new therapeutic agents.

References

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 8-methylquinoline - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

Skraup reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Key Properties and Applications of 3-Methylquinoline (CAS 612-58-8) for Chemical Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 12, 2026, from [Link]

-

3-Methylquinolin-8-ol | C10H9NO | CID 4332281 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved January 12, 2026, from [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Skraup Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (n.d.). Retrieved January 12, 2026, from [Link]

-

3-Methylquinolin-8-ol - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

- US5130434A - Preparation of 3-methylquinoline-8-carboxylic acid - Google Patents. (n.d.).

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

-

3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

8-Aminoquinoline - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.). Retrieved January 12, 2026, from [Link]

-

(PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. US5130434A - Preparation of 3-methylquinoline-8-carboxylic acid - Google Patents [patents.google.com]

- 9. jk-sci.com [jk-sci.com]

- 10. nbinno.com [nbinno.com]

The Untapped Therapeutic Potential of 3-Methylquinolin-8-amine: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Promise within a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring structural motif in a multitude of clinically significant therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from antimicrobial and anticancer to neuroprotective and anti-inflammatory effects.[1][2][3][4] Within this versatile family, 8-aminoquinolines have carved a distinct niche, most notably as antimalarial drugs like primaquine and tafenoquine.[5] This technical guide delves into the potential biological activity of a specific, yet underexplored, derivative: 3-Methylquinolin-8-amine . By synthesizing data from structurally related compounds and proposing a robust framework for its investigation, we aim to illuminate the therapeutic promise of this molecule for researchers, scientists, and drug development professionals.

While direct, extensive research on this compound is nascent, the wealth of data on the 8-aminoquinoline and 8-hydroxyquinoline cores provides a strong foundation for predicting its pharmacological profile. The introduction of a methyl group at the 3-position is not a trivial modification; it can significantly influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets, thereby modulating its activity and specificity. This guide will, therefore, be a prospective analysis, grounded in established principles of medicinal chemistry and supported by a comprehensive review of the existing literature on related quinoline derivatives.

Part 1: The 8-Aminoquinoline Core - A Legacy of Therapeutic Innovation

The 8-aminoquinoline scaffold is synonymous with antimalarial drug discovery.[5] Compounds bearing this moiety have been a cornerstone in the fight against parasitic diseases.[6] The biological activity of these compounds is multifaceted and often linked to their ability to chelate metal ions, generate reactive oxygen species (ROS), and interfere with essential parasitic metabolic pathways.

Beyond their antiparasitic effects, 8-aminoquinoline derivatives have shown promise in other therapeutic areas:

-

Antimicrobial Activity: The quinoline ring is a common feature in many antibacterial agents. Derivatives of 8-hydroxyquinoline, a close structural analog of 8-aminoquinoline, exhibit potent activity against a range of bacteria, including resistant strains like MRSA, and fungi.[6][7][8] This activity is often attributed to their ability to disrupt cell membrane integrity and inhibit essential enzymes.[9]

-